In Vivo Brain Imaging Dose Reduction: CycLuc2 vs. D-Luciferin and CycLuc1 in Mutant Luciferase Mouse Models
In live mouse brain imaging using AAV-transduced mutant luciferases, CycLuc2 required a 40-fold lower administered dose than D-luciferin while achieving comparable photon flux. The effective imaging dose for CycLuc2 was 10 μmol/kg, compared to 400 μmol/kg for D-luciferin [1]. In head-to-head comparison with CycLuc1, CycLuc2 also demonstrated dose efficiency, requiring only half the dose of CycLuc1 (10 μmol/kg vs. 20 μmol/kg) while maintaining equivalent or superior signal output [1]. Statistical analysis confirmed significant differences (p < 0.05) between substrates across n = 3 mice per mutant luciferase condition [1].
| Evidence Dimension | Effective in vivo administered dose for brain BLI |
|---|---|
| Target Compound Data | 10 μmol/kg |
| Comparator Or Baseline | D-Luciferin: 400 μmol/kg; CycLuc1: 20 μmol/kg |
| Quantified Difference | 40-fold lower dose vs. D-luciferin; 2-fold lower dose vs. CycLuc1 |
| Conditions | AAV-transduced mutant luciferases (R218K, L342A) expressed in mouse brain; photon flux measurement via CCD camera; n=3 mice per condition |
Why This Matters
The 40-fold dose reduction directly lowers cost per experiment and reduces potential toxicity or off-target effects from high-dose luciferin administration in longitudinal neuroimaging studies.
- [1] Adams, S. T., Mofford, D. M., Reddy, G. S. K. K., & Miller, S. C. (2016). Firefly luciferase mutants allow substrate-selective bioluminescence imaging in the mouse brain. Angewandte Chemie International Edition, 55(16), 4943-4946. Figure 3. View Source
